
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide, also known as PEPA, is a chemical compound that belongs to the family of N-substituted diamides. It is a white crystalline powder that is soluble in organic solvents and has been used in various scientific research applications.
Mecanismo De Acción
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide binds to a specific site on the AMPA receptor, known as the allosteric modulatory site. This binding enhances the activity of the receptor, leading to increased calcium influx and improved synaptic plasticity. Additionally, this compound has been shown to have a positive effect on long-term potentiation, a process that is critical for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased synaptic plasticity, improved cognitive function, and enhanced long-term potentiation. Additionally, this compound has been shown to have a neuroprotective effect, protecting against neuronal damage and death in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide in lab experiments is its ability to selectively enhance the activity of AMPA receptors, without affecting other neurotransmitter systems. Additionally, this compound has a high degree of specificity and potency, making it an ideal tool for studying the role of AMPA receptors in various neurological disorders. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.
Direcciones Futuras
There are a number of future directions for research involving N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide, including investigating its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on synaptic plasticity and long-term potentiation. Finally, more research is needed to determine the optimal dose and duration of exposure for this compound, in order to minimize potential toxicity and maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide involves the reaction of N-phenylethylamine and N-(2-phenylethyl)ethylenediamine in the presence of a catalyst. The resulting product is then purified using various methods, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(1-phenylethyl)-N'-(2-phenylethyl)ethanediamide has been widely used in scientific research as a modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the central nervous system. It has been shown to enhance the activity of these receptors, leading to increased synaptic plasticity and improved cognitive function. Additionally, this compound has been used in studies investigating the role of AMPA receptors in various neurological disorders, including Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
N'-(1-phenylethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(16-10-6-3-7-11-16)20-18(22)17(21)19-13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKBLLKYWIFPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
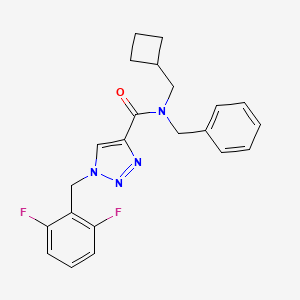
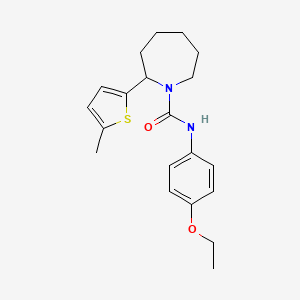
![2-[4-methyl-3-(morpholin-4-ylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5069108.png)
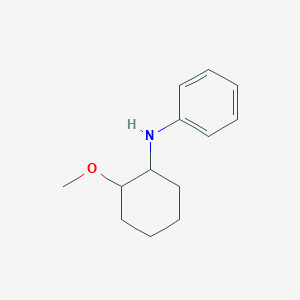
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5069123.png)

![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5069138.png)
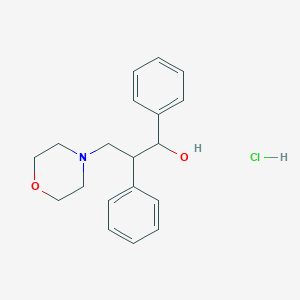
![1-[5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5069147.png)
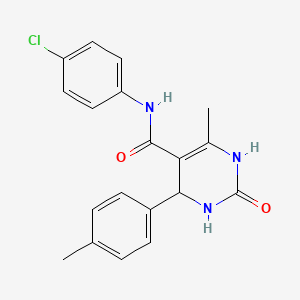
![8-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5069169.png)

![N-(2-fluorophenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5069184.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5069188.png)
